9-Dihydro-13-acetylbaccatin III

Description

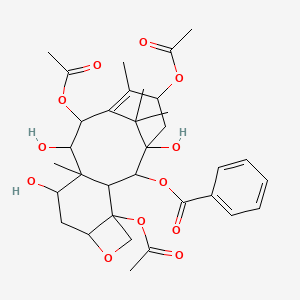

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,12,15-triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42O12/c1-16-21(42-17(2)34)14-33(40)28(44-29(39)20-11-9-8-10-12-20)26-31(7,22(37)13-23-32(26,15-41-23)45-19(4)36)27(38)25(43-18(3)35)24(16)30(33,5)6/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23+,25+,26-,27-,28-,31+,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPPFZJNKLMYBW-FAEUQDRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931386 | |

| Record name | 4,10,13-Tris(acetyloxy)-1,7,9-trihydroxy-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142203-65-4 | |

| Record name | 9-Dihydro-13-acetylbaccatin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142203-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,9-Dideacetylbaccatin VI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142203654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,10,13-Tris(acetyloxy)-1,7,9-trihydroxy-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,11,12,12b-heptol, 2a,3,4,4a,5,6,9,10,12,12a-decahydro-4a,8,13,13-tetramethyl-, 6,9,12b-triacetate 12-benzoate, (2aR,4S,4aS,5R,6R,9S,11S,12S,12aR,12bS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 9-Dihydro-13-acetylbaccatin III: Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-Dihydro-13-acetylbaccatin III, a key taxane (B156437) intermediate. The document details its natural sources, comprehensive isolation and purification protocols, and its role as a precursor in the semi-synthesis of prominent anti-cancer agents.

Natural Sources of this compound

This compound is a naturally occurring taxane diterpenoid found predominantly in various species of the yew tree genus, Taxus. Its presence has been reported in several species, making them the primary sources for its extraction. Additionally, cell cultures of certain Taxus species have been explored as a renewable and controllable source.

Table 1: Natural Sources of this compound

| Source Type | Genus/Species | Plant Part/Method | Reference |

| Plant | Taxus canadensis (Canadian Yew) | Needles and twigs | [1] |

| Plant | Taxus wallichiana | Not specified | |

| Plant | Taxus chinensis | Not specified | |

| Plant | Taxus brevifolia | Not specified | [2] |

| Plant | Taxus baccata | Not specified | [2] |

| Plant | Taxus cuspidata | Not specified | [2] |

| Plant | Taxus x media | Not specified | [2] |

| Cell Culture | Taxus canadensis | Elicited with methyl jasmonate |

While this compound is a known constituent of these sources, quantitative data on its specific yield is not extensively reported in publicly available literature. The concentration of taxanes, in general, can vary significantly based on the species, geographical location, time of harvest, and the specific plant tissue used. For context, the yields of other prominent taxanes from various Taxus species are presented in the following table.

Table 2: Quantitative Data of Major Taxanes in Various Taxus Species (Dry Weight)

| Species | Plant Part | Taxane | Yield (%) |

| Taxus baccata | Needles | 10-deacetylbaccatin III | 0.0232 - 0.113 |

| Taxus cultivars | Needles | Taxol | 0.028 - 0.062 |

| Taxus cultivars | Needles | 10-deacetylbaccatin III | 0.028 - 0.066 |

| Taxus brevifolia | Bark | Taxol | ~0.02 |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, partitioning, and chromatography. The following is a composite, detailed methodology based on common practices described in scientific literature and patents.

Extraction

-

Preparation of Plant Material : The needles and twigs of the selected Taxus species are air-dried or freeze-dried to a constant weight. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent.

-

Solvent : Typically, 80-95% ethanol (B145695) or methanol (B129727) is used.[3][4]

-

Method : The extraction can be performed by maceration, percolation, or Soxhlet extraction at room temperature or with gentle heating for several hours to days. Ultrasonic-assisted extraction can also be employed to enhance efficiency.

-

Ratio : A common solid-to-solvent ratio is 1:10 (w/v).

-

-

Concentration : The resulting alcoholic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent-Solvent Partitioning

The crude extract is subjected to a series of liquid-liquid partitioning steps to remove non-polar impurities such as fats, waxes, and chlorophylls, and to enrich the taxane fraction.

-

Defatting : The crude extract is suspended in an aqueous alcohol solution (e.g., 50% methanol in water) and partitioned against a non-polar solvent like n-hexane or ligroin. The non-polar layer containing lipids is discarded.[4]

-

Taxane Enrichment : The aqueous layer from the previous step is then extracted multiple times with a moderately polar solvent such as dichloromethane (B109758) or chloroform.[1] The combined organic layers, which now contain the taxanes, are collected.

-

Concentration : The enriched organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield a semi-purified taxane mixture.

Chromatographic Purification

The semi-purified taxane mixture is further purified using various chromatographic techniques to isolate this compound.

-

Flash Column Chromatography (Normal Phase) :

-

Stationary Phase : Silica gel (230-400 mesh).

-

Mobile Phase : A gradient of ethyl acetate (B1210297) in hexane (B92381) is commonly used. The polarity is gradually increased to elute compounds with increasing polarity.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable visualization agent (e.g., vanillin-sulfuric acid stain) to identify the fractions containing the target compound.

-

-

High-Performance Liquid Chromatography (HPLC) (Reverse Phase) :

-

Stationary Phase : C18 column.

-

Mobile Phase : An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is typically employed.[5][6]

-

Detection : UV detection at 227 nm is commonly used for taxanes.[6]

-

Purification : Fractions corresponding to the peak of this compound are collected.

-

-

Counter-Current Chromatography (Optional) : For further purification, techniques like High-Speed Counter-Current Chromatography (HSCCC) can be utilized with appropriate biphasic solvent systems.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

References

- 1. US20010041803A1 - Conversion of this compound to baccatin III and 10-deacetyl baccatin III - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]

- 4. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 9-Dihydro-13-acetylbaccatin III

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dihydro-13-acetylbaccatin III is a naturally occurring taxane (B156437) diterpenoid of significant interest in the pharmaceutical industry. It serves as a key starting material in the semi-synthesis of the potent anticancer drugs paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®). Isolated primarily from the needles of the Canadian yew (Taxus canadensis), this compound's availability from a renewable resource makes it a crucial precursor in the sustainable production of these life-saving chemotherapeutics.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its analysis, and logical workflows relevant to its application.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and utilization in synthetic processes.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₂O₁₂ | [4] |

| Molecular Weight | 630.7 g/mol | [4] |

| CAS Number | 142203-65-4 | [4] |

| Melting Point | 228-230 °C | [1] |

| Appearance | Crystalline solid | |

| Solubility | DMF: 10 mg/mLDMSO: 5 mg/mL, 10 mMDMF:PBS (pH 7.2) (1:4): 0.2 mg/mLEthanol (B145695): Soluble | [5][6] |

| UV Absorption (λmax) | 229 nm |

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following sections detail the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are fundamental for the structural confirmation of this compound. The data presented here is based on the initial characterization of the compound.

¹H NMR (CDCl₃, 300 MHz) δ (ppm): 8.12 (d, J=7.1 Hz, 2H), 7.61 (t, J=7.1 Hz, 1H), 7.50 (t, J=7.1 Hz, 2H), 6.00 (t, J=8.0 Hz, 1H), 5.89 (d, J=6.0 Hz, 1H), 5.01 (d, J=8.0 Hz, 1H), 4.95 (d, J=8.0 Hz, 1H), 4.45 (m, 1H), 4.29 (d, J=8.3 Hz, 1H), 4.15 (d, J=8.3 Hz, 1H), 3.95 (d, J=6.0 Hz, 1H), 2.54 (m, 1H), 2.29 (s, 3H), 2.24 (s, 3H), 2.15 (s, 3H), 1.90 (s, 3H), 1.85 (m, 1H), 1.67 (s, 3H), 1.15 (s, 3H), 1.12 (s, 3H).

¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 20.9, 22.5, 26.8, 35.7, 43.1, 47.5, 58.5, 67.9, 72.8, 74.9, 75.6, 76.5, 79.1, 81.1, 84.4, 128.6, 129.2, 130.1, 133.6, 133.7, 142.8, 167.0, 169.9, 170.3, 171.1.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₃₃H₄₂O₁₂: 630.2676; Found: 630.2676.

-

LC-MS Data: Precursor m/z of 630 has been observed in LC-MS experiments.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful isolation, purification, and analysis of this compound.

Isolation and Purification from Taxus canadensis

The following is a general protocol for the extraction and purification of this compound from the needles of the Canadian yew.

Methodology Details:

-

Extraction: Dried and ground needles of Taxus canadensis are macerated with 95% ethanol at ambient temperature. The resulting mixture is filtered to separate the ethanolic extract from the solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to a series of liquid-liquid partitions. Initially, it is partitioned between water and a non-polar solvent like hexane to remove lipids and other non-polar impurities. The aqueous layer, containing the more polar taxanes, is then extracted with a solvent such as dichloromethane (DCM) to isolate the taxane-rich fraction.

-

Chromatographic Purification: The DCM extract is further purified using chromatographic techniques.

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate, to separate different taxanes based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

-

-

Crystallization: The purified fractions are concentrated, and the this compound is crystallized from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure crystalline solid.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A validated HPLC method is essential for determining the purity of this compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a 30:70 (v/v) mixture of acetonitrile:water and gradually increasing the acetonitrile concentration.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 229 nm.

-

Sample Preparation: Samples are dissolved in the initial mobile phase composition or a compatible solvent like methanol.

Role in Semi-Synthesis of Paclitaxel

This compound is a valuable precursor for paclitaxel synthesis due to its structural similarity to baccatin (B15129273) III, the core of the paclitaxel molecule. The key structural difference is the presence of a hydroxyl group at the C9 position instead of a ketone. The semi-synthetic route involves the selective modification of this compound.

This simplified workflow illustrates the key transformations required to convert this compound into paclitaxel. Each step involves specific reagents and reaction conditions that are optimized for high yield and stereoselectivity.

Conclusion

This technical guide provides essential physicochemical data and experimental protocols for this compound, a critical intermediate in the synthesis of important anticancer drugs. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this valuable natural product. The detailed properties and methodologies facilitate its proper handling, characterization, and application in complex synthetic pathways, ultimately contributing to the advancement of cancer therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. US20010041803A1 - Conversion of this compound to baccatin III and 10-deacetyl baccatin III - Google Patents [patents.google.com]

- 4. This compound | C33H42O12 | CID 3083352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. doronscientific.com [doronscientific.com]

- 6. mybiosource.com [mybiosource.com]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 9-Dihydro-13-acetylbaccatin III

For Immediate Release

A Deep Dive into the Structural Elucidation and Spectroscopic Profile of a Key Paclitaxel Precursor

This technical guide offers an in-depth exploration of the structure elucidation of 9-Dihydro-13-acetylbaccatin III, a significant taxane (B156437) diterpenoid and a crucial intermediate in the semi-synthesis of the life-saving anti-cancer drug, paclitaxel. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated resource on its spectroscopic characteristics and the methodologies for their determination.

Molecular Structure and Overview

This compound, with the molecular formula C₃₃H₄₂O₁₂, is a complex tetracyclic diterpenoid isolated from various species of the yew tree (Taxus)[1]. Its intricate three-dimensional structure, characterized by a baccatin (B15129273) core, is the foundation of its biological activity and its utility as a precursor for more complex taxanes. The structure, presented below, has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: Molecular Structure of this compound.

Spectroscopic Data for Structural Characterization

The precise structural assignment of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared and UV-visible spectroscopy. The quantitative data from these techniques are summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen framework of this compound. The following tables present the ¹H and ¹³C NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data (Typical Values)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.20 | d | 7.0 |

| H-2 | ~5.60 | d | 7.0 |

| H-3 | ~3.80 | d | 7.0 |

| H-5 | ~4.95 | d | 8.0 |

| H-6α | ~2.50 | m | |

| H-6β | ~1.85 | m | |

| H-7 | ~4.40 | m | |

| H-9 | ~4.60 | d | 7.0 |

| H-10 | ~5.00 | d | 7.0 |

| H-13 | ~6.20 | t | 8.0 |

| H-14α | ~2.20 | m | |

| H-14β | ~2.10 | m | |

| Me-16 | ~1.20 | s | |

| Me-17 | ~1.10 | s | |

| Me-18 | ~1.70 | s | |

| Me-19 | ~1.90 | s | |

| 4-OAc | ~2.15 | s | |

| 10-OAc | ~2.05 | s | |

| 13-OAc | ~2.25 | s | |

| Benzoyl-o | ~8.10 | d | 7.5 |

| Benzoyl-m | ~7.50 | t | 7.5 |

| Benzoyl-p | ~7.60 | t | 7.5 |

Disclaimer: The presented NMR data are typical values for the baccatin core and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Typical Values)

| Carbon | Chemical Shift (δ, ppm) |

| 1 | ~79.0 |

| 2 | ~75.0 |

| 3 | ~46.0 |

| 4 | ~81.0 |

| 5 | ~84.0 |

| 6 | ~37.0 |

| 7 | ~72.0 |

| 8 | ~58.0 |

| 9 | ~76.0 |

| 10 | ~76.0 |

| 11 | ~134.0 |

| 12 | ~142.0 |

| 13 | ~72.0 |

| 14 | ~36.0 |

| 15 | ~43.0 |

| 16 | ~27.0 |

| 17 | ~21.0 |

| 18 | ~15.0 |

| 19 | ~10.0 |

| 4-OAc (C=O) | ~170.0 |

| 4-OAc (CH₃) | ~21.0 |

| 10-OAc (C=O) | ~171.0 |

| 10-OAc (CH₃) | ~22.0 |

| 13-OAc (C=O) | ~170.5 |

| 13-OAc (CH₃) | ~21.5 |

| Benzoyl (C=O) | ~167.0 |

| Benzoyl (C-1') | ~130.0 |

| Benzoyl (C-2',6') | ~129.0 |

| Benzoyl (C-3',5') | ~128.5 |

| Benzoyl (C-4') | ~133.0 |

Disclaimer: The presented NMR data are typical values for the baccatin core and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Precursor m/z | Key Fragments (m/z) |

| LC-MS/MS | ESI | 630.2676 [M+H]⁺ | 571, 511, 451, 391, 331, 289 |

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 | Strong, Broad | O-H stretch (hydroxyl groups) |

| ~3060 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (esters, acetyl groups) |

| ~1715 | Strong | C=O stretch (benzoyl ester) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-O stretch (esters) |

| ~1070 | Strong | C-O stretch (alcohols) |

| ~710 | Strong | C-H bend (aromatic, ortho-disubstituted) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.

Table 5: UV-Visible Spectroscopy Data

| λmax (nm) | Solvent | Assignment |

| ~230 | Methanol (B129727) | π → π* transition (benzoyl group) |

| ~275 | Methanol | n → π* transition (benzoyl group) |

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.5 mL) containing tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the spectral width is typically 0-10 ppm. For ¹³C NMR, the spectral width is typically 0-220 ppm.

Mass Spectrometry

A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Electrospray Ionization (ESI), the sample is infused at a low flow rate. The mass analyzer is scanned over a mass range of m/z 100-1000. For tandem mass spectrometry (MS/MS), the precursor ion corresponding to the protonated molecule is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Infrared (IR) Spectroscopy

A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

UV-Visible Spectroscopy

A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The absorbance is measured over a wavelength range of 200-400 nm.

Biological Context: Apoptosis Signaling Pathway

This compound, as a precursor to paclitaxel, is relevant to the study of apoptosis, or programmed cell death. Paclitaxel and its analogues are known to induce apoptosis in cancer cells by stabilizing microtubules, leading to cell cycle arrest and subsequent activation of apoptotic pathways. The diagram below illustrates a simplified model of the intrinsic apoptosis pathway, which is often implicated in the mechanism of action of such anti-cancer agents.

Caption: Intrinsic Apoptosis Signaling Pathway.

Experimental Workflow for Structure Elucidation

The logical flow for elucidating the structure of a natural product like this compound is a multi-step process that integrates various analytical techniques.

Caption: Workflow for Structure Elucidation.

This guide provides a foundational understanding of the structural and spectroscopic properties of this compound. The detailed data and protocols herein are intended to support further research and development in the synthesis of novel taxane-based therapeutics.

References

The Biological Activity of 9-Dihydro-13-acetylbaccatin III: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Dihydro-13-acetylbaccatin III, a naturally occurring taxane (B156437) derivative, is primarily recognized as a key intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel. While its role as a synthetic precursor is well-documented, direct and extensive studies on its intrinsic biological activities are limited. This technical guide consolidates the available data on the biological effects of this compound, focusing on its reported cytotoxic and apoptosis-inducing properties. Due to the scarcity of comprehensive studies on this specific compound, this document also provides generalized experimental protocols and outlines potential signaling pathways that are likely to be relevant, based on the known mechanisms of related taxane compounds. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

Taxanes represent a critical class of diterpenoid compounds used in oncology. The most prominent member, paclitaxel, and its analogues function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. This compound is a significant taxane found in various yew species, particularly Taxus canadensis.[1] Its abundance has made it a valuable starting material for the commercial production of more complex taxane-based drugs.[1] However, the inherent biological activity of this precursor molecule is an area of growing interest. Preliminary evidence suggests that this compound possesses cytotoxic properties and can induce apoptosis in cancer cell lines. This document provides a detailed overview of these findings and proposes experimental frameworks for further investigation.

Quantitative Data on Biological Activity

Direct, peer-reviewed quantitative data on the biological activity of this compound is sparse in publicly available literature. The primary source of its reported activity comes from a product datasheet, which indicates cytotoxic effects against specific cancer cell lines. This information is summarized in Table 1. It is crucial to note that these values require independent verification through rigorous experimental studies.

Table 1: Reported Cytotoxic Activity of this compound

| Cell Line | Cell Type | Reported Activity |

| MCF-7 | Human Breast Adenocarcinoma | Cytotoxic |

| MCF-7-ADR | Adriamycin-resistant Human Breast Adenocarcinoma | Cytotoxic |

Data derived from a product information sheet; specific IC50 values are not publicly available.

Detailed Experimental Protocols

To facilitate further research into the biological activity of this compound, the following are detailed, standardized protocols for assessing cytotoxicity and apoptosis. These protocols are widely accepted and would be suitable for evaluating the effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Human cancer cell lines

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Potential Signaling Pathways and Experimental Workflows

While the precise molecular mechanisms of this compound are yet to be elucidated, its classification as a taxane precursor and a reported apoptosis inducer suggests potential involvement in pathways that regulate cell death.

Hypothesized Apoptosis Induction Pathway

Based on the known mechanisms of other taxanes, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. A simplified representation of this hypothetical pathway is provided below.

Caption: Hypothesized intrinsic apoptosis pathway for this compound.

General Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive biological evaluation of this compound.

Caption: A general workflow for investigating the biological activity of a novel compound.

Conclusion and Future Directions

This compound is a readily available taxane with preliminary indications of cytotoxic and pro-apoptotic activity. However, a significant gap in the scientific literature exists regarding its specific biological effects and mechanisms of action. The experimental protocols and hypothesized pathways outlined in this guide provide a roadmap for future research. Comprehensive studies are warranted to:

-

Determine the IC50 values of this compound against a broad panel of cancer cell lines.

-

Elucidate the specific apoptotic pathways induced by this compound.

-

Investigate its potential anti-inflammatory properties.

-

Explore its effects on microtubule dynamics, a hallmark of many taxanes.

-

Conduct in vivo studies to assess its therapeutic efficacy and safety profile.

A thorough investigation of these areas will be crucial in determining whether this compound has therapeutic potential beyond its current role as a synthetic precursor.

References

An In-Depth Technical Guide on the Cytotoxicity of 9-Dihydro-13-acetylbaccatin III Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dihydro-13-acetylbaccatin III is a taxane (B156437) derivative, a class of compounds renowned for their potent anticancer properties. Taxanes, including the well-known drugs Paclitaxel (B517696) (Taxol®) and Docetaxel (Taxotere®), form a cornerstone of modern chemotherapy regimens. These molecules are complex diterpenes characterized by a baccatin (B15129273) III core structure. This compound is a specific analogue within this family and serves as a key intermediate in the semi-synthesis of various taxane-based anticancer agents. While extensive research has focused on its more famous derivatives, understanding the intrinsic cytotoxic properties and mechanisms of this compound is crucial for the development of novel and more effective cancer therapeutics. This guide provides a comprehensive overview of its cytotoxic activity, underlying mechanisms of action, and relevant experimental protocols.

Mechanism of Action: The Taxane Paradigm

Taxanes are classified as microtubule-targeting agents.[1] Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for various cellular processes, most critically, mitosis.[1][2]

Key Mechanistic Steps:

-

Microtubule Stabilization: Unlike other microtubule-targeting agents that induce depolymerization (e.g., vinca (B1221190) alkaloids), taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[2][3]

-

Mitotic Arrest: The resulting hyper-stabilized microtubules are dysfunctional. They cannot form a proper mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[2][4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of various signaling cascades, including the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby inactivating them.[2] It also leads to the upregulation of tumor suppressor genes such as p53 and the cyclin-dependent kinase inhibitor p21/WAF-1.[2]

-

Apoptotic Execution: The culmination of these signals is the activation of caspases, the executioner enzymes of apoptosis, leading to programmed cell death.

While this compound is expected to follow this general mechanism, it's important to note that even minor structural modifications on the baccatin core can influence binding affinity and cytotoxic potency.[5] For instance, the parent compound, baccatin III, has been shown to induce G2/M arrest but, unlike paclitaxel, it appears to inhibit tubulin polymerization, a mechanism more akin to colchicine.[5] This highlights the importance of evaluating each derivative individually. One report indicates that this compound is an apoptosis inducer with cytotoxicity against the MCF7 breast cancer cell line and its adriamycin-resistant counterpart, MCF7-ADR.[6]

Signaling Pathway of Taxane-Induced Apoptosis

The diagram below illustrates the generally accepted signaling cascade initiated by taxane binding to microtubules, leading to apoptosis.

Caption: Taxane signaling pathway leading to apoptosis.

In Vitro Cytotoxicity Data

Quantitative data on the cytotoxicity of this compound is limited in publicly available literature, as it is often studied as a synthetic precursor.[7] However, its activity has been noted.[6] The table below is structured to present such data. For comparative context, representative data for the parent compound Baccatin III and the well-established drug Paclitaxel are included.

| Compound | Cancer Cell Line | Assay Type | IC50 / ED50 Value (µM) | Reference |

| This compound | MCF7 (Breast) | Not Specified | Data not available | [6] |

| MCF7-ADR (Breast) | Not Specified | Data not available | [6] | |

| Baccatin III | Various | Not Specified | 8 - 50 | [5] |

| HeLa (Cervical) | MTT Assay | 4.30 | [8] | |

| A549 (Lung) | MTT Assay | 4 - 7.81 | [8] | |

| A431 (Skin) | MTT Assay | 4 - 7.81 | [8] | |

| HepG2 (Liver) | MTT Assay | 4 - 7.81 | [8] | |

| Paclitaxel (Taxol) | Various (8 lines) | Clonogenic Assay | 0.0025 - 0.0075 | [9] |

| Ovarian (9 lines) | SRB Assay | 0.0005 - 0.0028 | [10] |

Note: IC50 (Inhibitory Concentration 50%) and ED50 (Effective Dose 50%) are measures of the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The assessment of cytotoxicity is a fundamental step in drug discovery. The MTT assay is a widely used colorimetric method for determining cell viability.

Protocol: MTT Assay for Cytotoxicity

This protocol provides a generalized procedure for evaluating the cytotoxic effects of a compound like this compound on adherent cancer cell lines.

1. Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well flat-bottom sterile microplates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4][11]

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

2. Procedure:

-

Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations (and a vehicle control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[12]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.[4] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[11]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the drug concentration to determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the key steps in a typical in vitro cytotoxicity experiment.

Caption: Workflow for an MTT-based cytotoxicity assay.

Conclusion

This compound, as a member of the taxane family, holds potential as a cytotoxic agent. Its mechanism of action is presumed to align with that of other taxanes, primarily through microtubule stabilization, leading to mitotic arrest and apoptosis. While direct and extensive cytotoxicity data for this specific compound are not widely published, its role as a key precursor in the synthesis of potent anticancer drugs underscores its importance. The provided protocols and workflows offer a standardized approach for researchers to further investigate its efficacy against various cancer cell lines, elucidate its precise mechanism, and explore its potential in the development of next-generation taxane therapeutics.

References

- 1. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mybiosource.com [mybiosource.com]

- 7. CA2599888A1 - Preparation of taxanes from this compound - Google Patents [patents.google.com]

- 8. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative in vitro cytotoxicity of taxol and Taxotere against cisplatin-sensitive and -resistant human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

The Strategic Conversion of 9-Dihydro-13-acetylbaccatin III: A Technical Guide to Advanced Taxane Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the semi-synthesis of paclitaxel (B517696) and docetaxel (B913), two pivotal anti-cancer agents, utilizing 9-Dihydro-13-acetylbaccatin III (9-DHAB-III) as a readily available precursor. Found in abundance in the needles of the Canadian yew (Taxus canadensis), 9-DHAB-III offers a sustainable and economically viable alternative to the limited supply of other taxane (B156437) precursors.[1][2] This document details the critical chemical transformations, provides structured quantitative data from key experimental steps, and outlines detailed experimental protocols for the synthesis of these vital chemotherapeutics.

The Synthetic Challenge and Strategic Approach

The core structure of 9-DHAB-III is highly similar to that of paclitaxel and docetaxel, with key differences at the C9 and C13 positions, and the absence of the characteristic β-amido ester side chain at C13. The primary challenge in converting 9-DHAB-III lies in the selective oxidation of the C9 hydroxyl group to a ketone, along with the strategic manipulation of protecting groups and the stereoselective attachment of the side chain.[3][4]

The overall synthetic strategy involves a multi-step process that can be broadly categorized into:

-

Modification of the Baccatin (B15129273) Core: This phase focuses on the deacetylation and subsequent protection of hydroxyl groups to facilitate the selective oxidation at C9.

-

Side-Chain Attachment: A protected β-lactam side chain is coupled to the modified baccatin core at the C13 position.

-

Final Deprotection: Removal of the protecting groups to yield the final taxane product.

This guide will now delve into the specifics of these transformations, presenting quantitative data and detailed methodologies.

Quantitative Data Overview

The following tables summarize the quantitative data for key steps in the conversion of 9-DHAB-III to advanced taxane intermediates. The yields and reaction conditions are indicative of typical laboratory-scale syntheses and may be subject to optimization for large-scale production.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield | Reference |

| 1 | Deacetylation | This compound | Hydrazine (B178648) monohydrate | None | Room Temp. | 48 h | 97% | [3] |

| 2 | Silyl Protection (C7) | 9-Dihydro-10-deacetylbaccatin III | Triethylsilyl chloride (TESCl), Imidazole (B134444), DMAP | Dichloromethane (B109758) | Room Temp. | - | >90% (implied) | [5] |

| 3 | Oxidation (C9) | 7-O-Triethylsilyl-9-dihydrobaccatin III derivative | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temp. | - | High (not specified) | [3] |

| 4 | Side-Chain Coupling | 7-O-Triethylsilylbaccatin III | Protected β-lactam, LiHMDS | THF | -40 to -50 °C | 50 min | High (not specified) | [5] |

| 5 | Deprotection (C7-TES) | 7-O-Triethylsilyl-docetaxel analog | HF-Pyridine | Pyridine (B92270) | 0 °C to RT | - | 90% | [5] |

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of taxanes from 9-DHAB-III.

Deacetylation of this compound

This protocol describes the concomitant deacetylation at the C10 and C13 positions using hydrazine monohydrate.[3]

Materials:

-

This compound (9-DHAB-III)

-

Hydrazine monohydrate

-

Cold water

-

Sintered glass funnel

-

Vacuum drying apparatus

Procedure:

-

To 200.0 g (317 mmol) of this compound, add 666 mL of hydrazine monohydrate.

-

Stir the heterogeneous mixture at room temperature for 48 hours.

-

Filter the mixture through a sintered glass funnel.

-

Wash the solid with cold water (2 x 333 mL).

-

Dry the solid under vacuum for 48 hours to afford 168 g (97% yield) of 9-dihydro-10-deacetylbaccatin III.[3]

Protection of the C7 and C10 Hydroxyl Groups

This protocol describes the protection of the C7 and C10 hydroxyl groups of a 9-dihydrobaccatin III derivative with a triethylsilyl (TES) protecting group. This is a crucial step to prevent unwanted side reactions during the subsequent oxidation of the C9 position.

Materials:

-

9-dihydro-10-deacetyl-13-acetyl-baccatin III

-

Triethylsilyl chloride (TESCl)

-

Imidazole

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the 9-dihydro-10-deacetyl-13-acetyl-baccatin III derivative in anhydrous dichloromethane under an inert atmosphere.

-

Add imidazole and a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0 °C and add triethylsilyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 7,10-bis-O-triethylsilyl protected derivative.

Oxidation of the C9 Hydroxyl Group

This protocol details the oxidation of the C9 hydroxyl group to a ketone using Dess-Martin Periodinane (DMP).[3]

Materials:

-

7,10-bis-O-Triethylsilyl-9-dihydro-10-deacetyl-13-acetyl-baccatin III

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 7,10-bis-O-triethylsilyl-9-dihydro-10-deacetyl-13-acetyl-baccatin III derivative in anhydrous dichloromethane.

-

Add Dess-Martin Periodinane to the solution at room temperature. For compounds sensitive to slight acidity, a buffer such as pyridine can be added.[6]

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously until the layers become clear.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the C9-keto product.[3]

Side-Chain Attachment

This protocol describes the coupling of a protected β-lactam side chain to the C13 hydroxyl group of 7-O-triethylsilylbaccatin III.[5]

Materials:

-

7-O-Triethylsilylbaccatin III

-

Protected β-lactam (e.g., (3R,4S)-1-tert-butoxycarbonyl-3-triethylsilyloxy-4-phenylazetidin-2-one)

-

Lithium hexamethyldisilazide (LiHMDS) solution (1.0 M in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 7-O-triethylsilylbaccatin III and the protected β-lactam in anhydrous THF under an argon atmosphere.

-

Cool the solution to between -40 °C and -50 °C.

-

Add the LiHMDS solution dropwise to the reaction mixture.

-

Stir the reaction for 50 minutes at the same temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography.[5]

Deprotection of the Silyl Protecting Group

This protocol outlines the removal of the triethylsilyl (TES) protecting group from the C7 position.

Materials:

-

7-O-Triethylsilyl-taxane derivative

-

Hydrogen fluoride-pyridine complex (HF-Py)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the 7-O-triethylsilyl-taxane derivative in pyridine in a plastic container.

-

Cool the solution to 0 °C.

-

Slowly add hydrogen fluoride-pyridine complex to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).

-

Carefully quench the reaction by slowly adding it to a stirred mixture of dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the deprotected taxane.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic transformations described.

Caption: General synthetic workflow from 9-DHAB-III to taxanes.

Caption: Key intermediates in the synthesis of Docetaxel.

Conclusion

The semi-synthesis of paclitaxel and docetaxel from this compound represents a significant advancement in the sustainable production of these critical anticancer drugs. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to explore and optimize these synthetic pathways. The strategic use of protecting groups and selective reagents is paramount to achieving high yields and purity. Further research into novel catalysts and more efficient reaction conditions will continue to enhance the viability of 9-DHAB-III as a key precursor in the fight against cancer.

References

- 1. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. ekwan.github.io [ekwan.github.io]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of taxanes from this compound - Patent 2428510 [data.epo.org]

- 5. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

Solubility Profile of 9-Dihydro-13-acetylbaccatin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dihydro-13-acetylbaccatin III is a key intermediate in the semi-synthesis of paclitaxel (B517696) and its analogues, which are potent anti-cancer agents. The efficiency of its use in synthesis and the development of potential formulations are highly dependent on its solubility characteristics in various solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound and outlines a detailed experimental protocol for its systematic solubility determination.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution in thermodynamic equilibrium. For active pharmaceutical ingredients (APIs) and their intermediates, solubility is a critical physicochemical property that influences bioavailability, formulation development, and purification processes.

Quantitative Solubility Data

Systematic and comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively available in peer-reviewed literature. The data is primarily found in technical data sheets from chemical suppliers. The following table summarizes the available information and provides a template for the systematic collection of solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 20 | 0.0317 | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 5 | Not Specified | Not Specified | [2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble (10 mM) | 0.01 | Not Specified | [3] |

| N,N-Dimethylformamide (DMF) | Not Specified | 10 | Not Specified | Not Specified | [2] |

| DMF:PBS (pH 7.2) (1:4) | Not Specified | 0.2 | Not Specified | Not Specified | [2] |

| Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask | |

| Methanol | 25 | Data Not Available | Data Not Available | Shake-Flask | |

| Acetone | 25 | Data Not Available | Data Not Available | Shake-Flask | |

| Acetonitrile (B52724) | 25 | Data Not Available | Data Not Available | Shake-Flask | |

| Ethyl Acetate | 25 | Data Not Available | Data Not Available | Shake-Flask | |

| Dichloromethane | 25 | Data Not Available | Data Not Available | Shake-Flask | |

| Water | 25 | Practically Insoluble | Practically Insoluble | Not Specified |

Rows in italics indicate a template for future experimental data.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The following protocol describes a standardized and reliable method for determining the thermodynamic solubility of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached. The equilibration time should be determined by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the dissolved compound remains constant.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

-

Concentration Analysis by HPLC:

-

Develop and validate an HPLC method for the quantification of this compound. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at an appropriate wavelength (e.g., 227-230 nm).

-

Prepare a series of calibration standards of known concentrations of this compound.

-

Inject the calibration standards and the diluted samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

3. Data Reporting:

-

Report the solubility in mg/mL and mol/L.

-

Specify the temperature at which the solubility was determined.

-

Describe the analytical method used for quantification.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of this compound is a fundamental property that impacts its utility in pharmaceutical development. While comprehensive data is currently limited, the standardized shake-flask method provides a robust framework for systematically determining its solubility in a range of solvents. The generation of such data is crucial for optimizing synthetic processes, developing suitable formulations, and ultimately advancing the development of novel taxane-based therapeutics. It is recommended that researchers working with this compound undertake systematic solubility studies to build a comprehensive public database for the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Semi-Synthesis of Paclitaxel from 9-Dihydro-13-acetylbaccatin III

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the semi-synthesis of the anticancer drug Paclitaxel (B517696) (Taxol®) starting from 9-Dihydro-13-acetylbaccatin III, a naturally occurring taxane (B156437) derivative. The following sections outline the synthetic strategy, key reaction protocols, and quantitative data to guide researchers in the laboratory-scale synthesis of this important pharmaceutical agent.

Introduction

Paclitaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers. Due to its complex structure, total synthesis is commercially unfeasible. Semi-synthesis, starting from advanced natural precursors, is the primary method for its production. This compound, which can be extracted from the needles of yew species, serves as a viable starting material. The conversion to paclitaxel involves a multi-step process including protection of hydroxyl groups, oxidation, deacetylation, side-chain attachment, and final deprotection.

Synthetic Strategy Overview

The semi-synthesis of paclitaxel from this compound involves a sequence of carefully controlled chemical transformations. The key steps are:

-

Protection of the C-7 Hydroxyl Group: The C-7 hydroxyl group is selectively protected to prevent its interference in subsequent reactions. The triethylsilyl (TES) group is a commonly used protecting group for this purpose.

-

Oxidation of the C-9 Hydroxyl Group: The hydroxyl group at the C-9 position is oxidized to a ketone, which is a key feature of the baccatin (B15129273) III core structure.

-

Deacetylation at the C-13 Position: The acetyl group at the C-13 position is selectively removed to allow for the attachment of the paclitaxel side chain.

-

Side-Chain Coupling: A protected N-benzoyl-β-phenylisoserine side chain, often in the form of a β-lactam (the Ojima-Holton lactam), is coupled to the C-13 hydroxyl group of the baccatin III derivative.

-

Deprotection: The protecting groups at the C-7 and C-2' positions are removed to yield the final paclitaxel molecule.

-

Purification: The final product is purified to a high degree of purity using chromatographic techniques.

Experimental Workflow

Caption: Overall workflow for the semi-synthesis of Paclitaxel.

Quantitative Data Summary

The following tables summarize the typical reagents, conditions, and yields for each key step in the semi-synthesis of paclitaxel from this compound.

Table 1: Protection of C-7 Hydroxyl Group

| Parameter | Value |

| Starting Material | This compound |

| Protecting Group | Triethylsilyl (TES) |

| Reagents | Triethylsilyl chloride (TESCl), Imidazole (B134444) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Table 2: Oxidation of C-9 Hydroxyl Group

| Parameter | Value |

| Starting Material | 7-O-TES-9-dihydro-13-acetylbaccatin III |

| Oxidizing Agent | Pyridinium (B92312) chlorochromate (PCC) |

| Solvent | Dichloromethane (B109758) (DCM) |

| Temperature | Reflux |

| Reaction Time | 2-6 hours |

| Typical Yield | 80-90% |

Table 3: Deacetylation of C-13 Acetyl Group

| Parameter | Value |

| Starting Material | 7-O-TES-13-acetylbaccatin III |

| Reagent | Sodium methoxide (B1231860) (NaOMe) in Methanol (B129727) |

| Solvent | Methanol (MeOH) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 1-3 hours |

| Typical Yield | 85-95% |

Table 4: Coupling of Side Chain

| Parameter | Value |

| Starting Material | 7-O-TES-baccatin III |

| Side Chain | (3R,4S)-N-Boc-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (Ojima-Holton Lactam) |

| Coupling Agent | Lithium hexamethyldisilazide (LHMDS) |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Temperature | -40°C to 0°C |

| Reaction Time | 1-2 hours |

| Typical Yield | 80-90% |

Table 5: Deprotection to Yield Paclitaxel

| Parameter | Value |

| Starting Material | 2'-O-Protected-7-O-TES-Paclitaxel |

| Deprotecting Agent | Hydrogen fluoride-pyridine (HF-Pyridine) |

| Solvent | Tetrahydrofuran (THF) or Acetonitrile (B52724) (ACN) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 2-12 hours |

| Typical Yield | 80-90% |

Table 6: Final Purification

| Parameter | Value |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 silica (B1680970) gel |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV at 227 nm |

| Typical Recovery | >90% |

| Final Purity | >99% |

Experimental Protocols

Protocol 1: Synthesis of 7-O-Triethylsilyl-9-dihydro-13-acetylbaccatin III

-

Dissolve this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

-

Add imidazole (3.0 equiv).

-

To this solution, add triethylsilyl chloride (TESCl, 2.5 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the DMF under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 7-O-TES protected compound.

Protocol 2: Oxidation to 7-O-Triethylsilyl-13-acetylbaccatin III

-

To a solution of 7-O-Triethylsilyl-9-dihydro-13-acetylbaccatin III (1.0 equiv) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5-2.0 equiv).

-

Reflux the reaction mixture for 2-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with DCM.

-

Filter the mixture through a pad of silica gel, washing with additional DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the 9-oxo product.

Protocol 3: Deacetylation to 7-O-Triethylsilyl-baccatin III

-

Dissolve 7-O-Triethylsilyl-13-acetylbaccatin III (1.0 equiv) in anhydrous methanol (MeOH) and cool the solution to 0°C.

-

Add a solution of sodium methoxide (NaOMe, 0.1-0.3 equiv) in methanol dropwise.

-

Stir the reaction mixture at 0°C to room temperature for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) or an acidic resin.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Protocol 4: Coupling with the Ojima-Holton Lactam

-

Dissolve 7-O-Triethylsilyl-baccatin III (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to -40°C under an inert atmosphere (e.g., argon).

-

Slowly add a solution of lithium hexamethyldisilazide (LHMDS, 1.1 equiv, 1.0 M in THF).

-

After stirring for 30 minutes, add a solution of the protected β-lactam (1.2 equiv) in anhydrous THF.

-

Allow the reaction to warm to 0°C and stir for 1-2 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the coupled product by flash column chromatography.

Protocol 5: Final Deprotection to Paclitaxel

-

Dissolve the protected paclitaxel derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) or acetonitrile (ACN) at 0°C.

-

Carefully add a solution of hydrogen fluoride-pyridine (HF-Pyridine, excess) dropwise.

-

Stir the reaction at 0°C to room temperature for 2-12 hours, monitoring the deprotection by TLC or HPLC.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the paclitaxel into ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude paclitaxel is then ready for final purification.

Protocol 6: Purification of Paclitaxel

-

Dissolve the crude paclitaxel in a minimal amount of a suitable solvent mixture (e.g., acetonitrile/water).

-

Purify the crude product by preparative reverse-phase HPLC using a C18 column.

-

Use a gradient elution system, for example, from 50% acetonitrile in water to 100% acetonitrile.

-

Monitor the elution at 227 nm and collect the fractions containing pure paclitaxel.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain pure paclitaxel as a white solid.

-

The purity of the final product should be confirmed by analytical HPLC, NMR spectroscopy, and mass spectrometry.

Safety Precautions

All experimental procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Many of the reagents used in this synthesis are toxic, corrosive, and/or flammable. Refer to the Material Safety Data Sheets (MSDS) for each reagent before use. Paclitaxel and its intermediates are cytotoxic compounds and should be handled with extreme care.

Application Notes and Protocols: Conversion of 9-Dihydro-13-acetylbaccatin III to Baccatin III

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of 9-Dihydro-13-acetylbaccatin III, more commonly known as 10-deacetylbaccatin III (10-DAB), to baccatin (B15129273) III is a critical step in the semi-synthesis of paclitaxel (B517696) and its analogues, which are vital anti-cancer agents.[1][2][3][4] 10-DAB is a naturally occurring taxane (B156437) that can be extracted in relatively high quantities from the needles of the yew tree (Taxus species), a renewable resource.[5][6][7] This availability makes it an economically attractive starting material for the commercial production of paclitaxel.[3][6] The core transformation involves the selective acetylation of the hydroxyl group at the C-10 position of the baccatin III core structure. This can be achieved through chemical synthesis, which often requires protecting group strategies, or through biocatalytic methods utilizing enzymes or whole-cell systems.[5][8][9]

These application notes provide detailed protocols for both chemical and enzymatic methods for the conversion of 10-DAB to baccatin III, along with a summary of quantitative data from various approaches to aid researchers in selecting and optimizing their synthetic strategy.

Data Presentation: A Comparative Overview of Conversion Methods

The following tables summarize quantitative data from various reported methods for the conversion of 10-DAB to baccatin III, providing a comparative look at their efficiencies.

Table 1: Chemical Synthesis Approaches

| Method | Key Reagents/Protecting Groups | Solvent | Reaction Conditions | Yield (%) | Reference |

| Acetylation with C-7 Protection | 1. Methoxybenzyl alcohol, Yb(OTf)₃2. Acetic anhydride (B1165640), pyridine3. DDQ | Dichloromethane, Pyridine | Stepwise protection, acetylation, and deprotection | High (not specified) | [9] |

| Direct Acetylation (example) | Acetic anhydride, pyridine | Pyridine | Room temperature | Variable, requires careful control | Generic Method |

Table 2: Enzymatic and Whole-Cell Biotransformation Approaches

| Biocatalyst | Substrate Concentration | Key Parameters | Product Titer/Yield | Reference |

| C-10 deacetylase from Nocardioides luteus SC 13912 (immobilized) | Not specified | Vinyl acetate (B1210297) as acyl donor, pH 7, ambient temperature | 51% yield | [8] |

| Recombinant E. coli expressing DBAT | 2 g/L 10-DAB | Fed-batch fermentation with acetic acid feed | 2 g/L baccatin III | [10] |

| Recombinant E. coli expressing DBAT | 3 g/L 10-DAB | Fed-batch fermentation with acetic acid feed | 3 g/L baccatin III | [10] |

| Recombinant E. coli expressing DBAT | 6 g/L 10-DAB | Fed-batch fermentation with acetic acid feed | 4.6 g/L baccatin III | [10] |

| Recombinant TcDBAT strain (whole-cell) | 40 g/L Taxus needles (containing 10-DAB) | In situ extraction and biotransformation, pH 6.5 | 20.66 mg/L baccatin III | [1][2] |

| Recombinant LtDBAT enzyme | 80 µM 10-DAB | In vitro assay with acetyl-CoA | Not specified | [11] |

Experimental Protocols

Protocol 1: Chemical Synthesis of Baccatin III from 10-DAB via C-7 Protection

This protocol is a representative multi-step chemical synthesis that involves the protection of the C-7 hydroxyl group, followed by acetylation of the C-10 hydroxyl group, and subsequent deprotection.

Materials:

-

This compound (10-DAB)

-

Methoxybenzyl alcohol

-

Ytterbium (III) triflate (Yb(OTf)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic anhydride

-

Pyridine, anhydrous

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Protection of the C-7 Hydroxyl Group:

-

Dissolve 10-DAB in anhydrous dichloromethane.

-

Add methoxybenzyl alcohol and a catalytic amount of Yb(OTf)₃.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction and purify the resulting C-7 protected 10-DAB by silica gel chromatography.

-

-

Acetylation of the C-10 Hydroxyl Group:

-

Dissolve the C-7 protected 10-DAB in anhydrous pyridine.

-

Add acetic anhydride and stir the mixture at room temperature.

-

Monitor the reaction by TLC until completion.

-

Remove the solvent under reduced pressure.

-

-

Deprotection of the C-7 Hydroxyl Group:

-

Dissolve the resulting diacetate in dichloromethane.

-

Add DDQ and stir the reaction at room temperature.

-

Monitor the deprotection by TLC.

-

Upon completion, quench the reaction and purify the final product, baccatin III, by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes).

-

Protocol 2: Enzymatic Synthesis of Baccatin III using a Recombinant Enzyme

This protocol describes a general enzymatic conversion of 10-DAB to baccatin III using a purified 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) enzyme.

Materials:

-

This compound (10-DAB)

-

Purified recombinant DBAT enzyme

-

Acetyl-Coenzyme A (acetyl-CoA)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)

-

Methanol

-

Incubator or water bath

-

HPLC system for analysis

Procedure:

-

Enzymatic Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of 10-DAB (dissolved in a minimal amount of a suitable solvent like DMSO if necessary), and acetyl-CoA.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-35 °C).

-